Targocil-II -

Targocil-II

Catalog Number: EVT-15272702
CAS Number:
Molecular Formula: C26H22ClNO6
Molecular Weight: 479.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Targocil-II is a novel antibiotic compound identified as an inhibitor of wall teichoic acid biosynthesis in Staphylococcus aureus. It specifically targets the TarG subunit of the ABC transporter complex TarGH, which is responsible for transporting wall teichoic acid precursors across the bacterial membrane. This inhibition leads to a significant reduction in the growth of both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.

Source and Classification

Targocil-II was discovered through high-throughput screening aimed at identifying inhibitors of wall teichoic acid biosynthesis. It is classified as an antibiotic and specifically functions as a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the bacteria outright. The compound is particularly effective against Staphylococcus aureus, with minimum inhibitory concentrations (MIC90s) reported at 2 µg/mL for both methicillin-susceptible and methicillin-resistant strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Targocil-II involves the modification of earlier compounds identified during screening processes. Specifically, it includes structural analogs of previously characterized inhibitors. The synthesis typically employs standard organic chemistry techniques, including coupling reactions and purification methods such as chromatography to isolate the desired product. The details regarding specific reagents and conditions are documented in relevant scientific literature but are not exhaustively detailed in the available sources.

Molecular Structure Analysis

Structure and Data

Targocil-II's molecular structure has been elucidated through various analytical techniques, although specific structural diagrams are not provided in the sources. The compound is characterized by its ability to bind to the transmembrane domain of TarG, preventing ATP hydrolysis by this transporter. This binding occurs at an allosteric site, which allows for specificity compared to traditional ATP-competitive inhibitors .

Chemical Reactions Analysis

Reactions and Technical Details

Targocil-II functions by inhibiting the activity of the TarGH complex, specifically targeting the TarG subunit. This inhibition disrupts the translocation process of wall teichoic acid precursors, leading to a decrease in their incorporation into the bacterial cell wall. The compound's mechanism involves blocking ATP hydrolysis necessary for transporter function, which has been confirmed through genetic studies demonstrating resistance mutations in TarG .

Mechanism of Action

Process and Data

The mechanism of action for Targocil-II centers on its interaction with the ABC transporter complex TarGH. By binding allosterically to TarG, Targocil-II prevents conformational changes required for ATP hydrolysis, effectively halting the transport of wall teichoic acid precursors. This results in decreased levels of wall teichoic acid in the bacterial cell wall, leading to impaired cell growth and division. Moreover, Targocil-II has been shown to significantly reduce autolytic activity in treated cells, further contributing to its bacteriostatic effect .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Targocil-II exhibits several notable physical and chemical properties:

  • Solubility: It has enhanced solubility compared to its predecessor Targocil, with kinetic solubility improvements reported.
  • Stability: The compound demonstrates longer half-lives in biological systems (20–40 times longer than Targocil) without significant cytotoxicity.
  • Molecular Weight: Specific molecular weight data is not provided but can be inferred from related compounds within its class.

These properties make Targocil-II a promising candidate for further development as a therapeutic agent against resistant bacterial strains .

Applications

Scientific Uses

Targocil-II is primarily utilized in microbiological research to study bacterial cell wall synthesis and transport mechanisms. Its ability to inhibit wall teichoic acid biosynthesis makes it a valuable tool for investigating potential therapeutic strategies against Staphylococcus aureus infections, particularly those resistant to conventional antibiotics like methicillin. Furthermore, ongoing research may explore its applications in combination therapies or as a lead compound for developing new antibiotics targeting similar pathways .

Structural Biology of Targocil-II-TarGH Interactions

Cryo-EM Structural Insights into Targocil-II Binding Dynamics

Recent cryo-EM studies of Staphylococcus aureus TarGH at resolutions up to 2.3 Å ( [1] [3] [10]) have revolutionized our understanding of Targocil-II's mechanism of action. This inhibitor targets an ABC transporter (TarGH) essential for wall teichoic acid (WTA) biosynthesis—a critical virulence factor in gram-positive bacteria. The high-resolution structures capture distinct functional states:

  • ATPγS-bound state (2.3 Å): Represents a pre-hydrolysis conformation with allosterically inhibited ATPase activity.
  • Targocil-II-bound state (3.0 Å): Reveals inhibitor-induced conformational shifts propagating from extracellular to cytosolic domains.These structures provide the first atomic-level view of how Targocil-II jams the TarGH transport cycle by stabilizing an intermediate state where the lipid-linked WTA precursor is "flipped" but not released ( [1] [3]).

Extracellular Dimerization Interface of TarG as a Binding Pocket

Targocil-II binds a well-defined pocket at the extracellular dimerization interface of the TarG transmembrane domains (TMDs), as shown in Table 1. This site exhibits three key characteristics:

Table 1: Targocil-II Binding Site at the TarG Dimer Interface

FeatureStructural DetailsBiological Significance
LocationSymmetric pocket formed by TM1/TM5 helices of both TarG protomersOverlaps with the putative WTA substrate exit path
Key ResiduesArg186, Phe189, Tyr190 (constriction); Phe55, Tyr51 (hydrophobic roof)Mutation disrupts Targocil-II binding and WTA transport capacity
Binding InteractionsHydrophobic contacts with aromatic residues; H-bonds with Arg186 backboneMimics interactions of "flipped" but unreleased WTA-poly(GroP) substrate
Pocket Volume~1,200 Ų buried surface areaCompatible with size of lipid-linked WTA polymer (C55-PP-GlcNAc-ManNAc-GroP-(RboP)ₙ<₄₀)

The binding pocket is lined with conserved aromatic residues (Phe55, Tyr51, Phe189, Tyr190) that form a hydrophobic "seal" above the electropositive cavity accommodating the anionic WTA polymer. Targocil-II's benzamide moiety inserts into this constriction site, while its thiazole ring engages Arg186 via backbone hydrogen bonds. This binding mode sterically blocks substrate egress and mimics the structural role of the flipped lipid-linked intermediate ( [1] [10]). Crucially, this extracellular location makes TarG accessible to inhibitors without requiring cytoplasmic penetration—a key advantage for antibiotic design.

Conformational Changes in TarH Nucleotide-Binding Domains (NBDs)

Targocil-II binding triggers long-range allosteric rearrangements extending 70 Å from the TarG TMDs to the cytosolic TarH NBDs. Comparative analysis of cryo-EM structures reveals:

Table 2: Nucleotide-Binding Domain (NBD) Conformational States

StateD-Loop ConformationATPase ActivityInterdomain Coupling
ATPγS-bound (no inhibitor)Disordered; Glu169-Asp175 retractedBasal (~5% of Vₘₐₓ)Weak TMD-NBD coupling; GH motif not engaged with LG-loop
Targocil-II + ATPγSOrdered; Glu169 hydrogen-bondedActivated (Vₘₐₓ 70 μmol/min/mol)Strong TMD-NBD coupling; GH motif binds LG-loop, enabling ATP hydrolysis competence

In the absence of Targocil-II, the ATPγS-bound NBDs adopt an unusual conformation where the catalytic sites are occluded despite nucleotide binding. The gating helix (GH) in NBDs fails to engage the LG-loop (residues 31–35) of TarG, preventing productive transmission of conformational energy. Targocil-II binding remotely repositions the GH motif, enabling its interaction with the LG-loop and stabilizing a closed NBD dimer configuration optimal for ATP hydrolysis ( [1] [3]). This allostery is quantified by a 14-fold increase in ATPase turnover upon inhibitor binding—paradoxically activating the enzyme while blocking transport.

Role of the D-Loop in ATP Hydrolysis Modulation

The D-loop (residues Glu169-Asp175) in TarH acts as a central regulatory switch governing ATP hydrolysis competence. Cryo-EM maps at 2.3–3.0 Å resolution demonstrate:

Table 3: D-Loop Conformational Dynamics

ConditionD-Loop StateKey InteractionsFunctional Consequence
Apo or ATPγS aloneDisordered/retractedNo contacts with Walker B motif; Asp168 occludedSpurious hydrolysis minimized; "auto-inhibited" state
Targocil-II boundExtended/orderedGlu169 H-bonded to Walker B (Asp168); Asp175 salt-bridged to Arg in ABC signaturePositions catalytic water for nucleophilic attack; stabilizes post-hydrolysis transition state

In the inhibited state (ATPγS alone), the D-loop adopts a retracted conformation that sterically blocks Asp168 (Walker B motif) from coordinating the catalytic magnesium ion. Targocil-II binding induces a 12-Å displacement of the D-loop, allowing Glu169 to hydrogen-bond with Asp168 and optimally position the hydrolytic water molecule adjacent to ATP's γ-phosphate. This rearrangement is propagated via the gating helix (α1) and coupling helix (CpH), effectively coupling extracellular inhibitor binding to cytosolic ATPase activation. The resulting "jammed" ATPase cycle drives futile hydrolysis without substrate translocation, depleting cellular ATP pools and halting WTA assembly ( [1] [3] [10]).

Inhibitor-Induced Allostery: Targocil-II exemplifies a rare extracellularly acting allosteric activator of ATPase activity. By hijacking the substrate-sensing mechanism of TarGH, it forces the transporter into a high-energy hydrolysis-competent state that cannot progress to substrate release—a process termed "conformational theft" ( [1]).

Properties

Product Name

Targocil-II

IUPAC Name

(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C26H22ClNO6

Molecular Weight

479.9 g/mol

InChI

InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1

InChI Key

AKQCCBGXRNNPLS-NRFANRHFSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O

Isomeric SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.